4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a dibromo-hydroxybenzylidene moiety, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process:
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Formation of the Schiff Base: : The initial step involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with an appropriate amine to form the Schiff base.
Reaction Conditions: This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.
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Cyclization to Form the Triazole Ring: : The Schiff base is then reacted with thiosemicarbazide to form the triazole ring.
Reaction Conditions: This step often requires heating the mixture in the presence of an acidic catalyst.
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Introduction of the Fluorophenyl Group:
Reaction Conditions: This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the above steps to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety.
Reduction: Reduction reactions can target the triazole ring or the Schiff base linkage.
Substitution: The dibromo and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction can yield amine derivatives or reduced triazole rings.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with specific molecular targets in the body.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The triazole ring and the dibromo-hydroxybenzylidene moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-Dichloro-2-hydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
Compared to similar compounds, 4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione stands out due to the presence of both dibromo and fluorophenyl groups. These groups enhance its reactivity and biological activity, making it a more potent compound in various applications.
Properties
CAS No. |
676336-51-9 |
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Molecular Formula |
C15H9Br2FN4OS |
Molecular Weight |
472.1 g/mol |
IUPAC Name |
4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Br2FN4OS/c16-9-5-8(13(23)11(17)6-9)7-19-22-14(20-21-15(22)24)10-3-1-2-4-12(10)18/h1-7,23H,(H,21,24)/b19-7+ |
InChI Key |
NHHWBGMMLLELDK-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O)F |
Origin of Product |
United States |
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